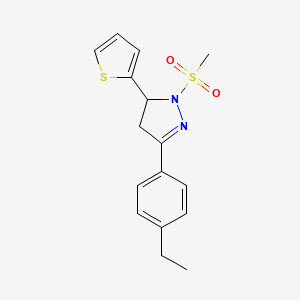![molecular formula C16H14N6O6S B4109677 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4109677.png)
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}-N-(4-nitrophenyl)acetamide
説明
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}-N-(4-nitrophenyl)acetamide, commonly known as MNTX, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNTX is a small molecule that belongs to the family of tetrazole-based compounds. The synthesis method of MNTX is straightforward, and it can be easily produced in large quantities.
作用機序
The exact mechanism of action of MNTX is not fully understood. However, it is believed that MNTX exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. MNTX has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
MNTX has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. MNTX has also been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
The advantages of using MNTX in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations of using MNTX in lab experiments include its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the research on MNTX. These include the development of more potent analogs of MNTX, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, the development of new drug delivery systems for MNTX could enhance its efficacy and reduce its potential for off-target effects.
Conclusion:
In conclusion, MNTX is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method of MNTX is straightforward, and it can be easily produced in large quantities. MNTX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The exact mechanism of action of MNTX is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of various enzymes. MNTX has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. The advantages of using MNTX in lab experiments include its high purity, low toxicity, and ease of synthesis, while its limitations include its limited solubility in water and potential for off-target effects. There are several future directions for the research on MNTX, including the development of more potent analogs, investigation of its potential therapeutic applications in other diseases, and elucidation of its exact mechanism of action.
科学的研究の応用
MNTX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, MNTX has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, MNTX has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, MNTX has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfonyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O6S/c1-28-14-8-6-12(7-9-14)21-16(18-19-20-21)29(26,27)10-15(23)17-11-2-4-13(5-3-11)22(24)25/h2-9H,10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXWGSXMOYFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4109596.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4109599.png)
![N-cyclohexyl-N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4109601.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4109606.png)
![2-[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4109614.png)
![2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4109624.png)
![N-benzyl-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4109630.png)


![methyl 2-[6-bromo-3-(2-furoyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]-2-methylpropanoate](/img/structure/B4109664.png)
![1-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4109685.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4109688.png)

![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione](/img/structure/B4109701.png)